N-[(2-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide
Overview
Description
N-[(2-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitrophenyl group, a carbamothioyl group, and a propan-2-yloxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under mild conditions using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[(2-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cyclooxygenases (COX-1 and COX-2), which play a role in inflammation. Additionally, it can interact with DNA and proteins, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide
- N-[(2-aminophenyl)carbamothioyl]benzamide
- N-[(2-hydroxyphenyl)carbamothioyl]benzamide
Uniqueness
N-[(2-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
N-[(2-nitrophenyl)carbamothioyl]-4-propan-2-yloxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11(2)24-13-9-7-12(8-10-13)16(21)19-17(25)18-14-5-3-4-6-15(14)20(22)23/h3-11H,1-2H3,(H2,18,19,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHCBNKWBULYLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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